
2,6-Dibromo-4-fluorobenzaldehyde
Übersicht
Beschreibung
2,6-Dibromo-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 938467-02-8. It has a molecular weight of 281.91 and its IUPAC name is 2,6-dibromo-4-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-fluorobenzaldehyde is 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H . The InChI key is ULSMYJACTJXCRB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving 2,6-Dibromo-4-fluorobenzaldehyde are not available, fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
2,6-Dibromo-4-fluorobenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fine Chemicals
Chemical Synthesis and Stability Studies
Studies have observed the base-catalyzed cyclocondensation reactions involving derivatives of 2,6-dibromo-4-fluorobenzaldehyde, yielding compounds with resistance to atmospheric oxidation even at high temperatures. These compounds' synthesis, resistance properties, and potential applications in various fields have been a subject of significant interest (M. Al-Omar et al., 2010).
Antioxidant Activity
The compound has been utilized in synthesizing thiazolidin-4-one derivatives, which have demonstrated promising antioxidant activities. This aspect of 2,6-dibromo-4-fluorobenzaldehyde suggests potential applications in creating compounds with health-benefiting properties (Ahmed O. H. El Nezhawy et al., 2009).
Hydrogen Bonding Studies
Research involving 4-fluorobenzaldehyde has provided insights into the hydrogen bonding interactions in liquid phases, using theoretical and spectroscopic methods. These studies are crucial for understanding the chemical behavior and properties of substances containing fluorobenzaldehyde structures, potentially influencing how these compounds are used in various chemical applications (P. Ribeiro-Claro et al., 2002).
Adsorption and Environmental Applications
Research on the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater has revealed the effectiveness of using macroporous resin for absorbing aromatic fluoride compounds, significantly reducing chemical oxygen demand (COD) and enabling the reuse of waste. This finding highlights the potential environmental applications of the compound in wastewater treatment and pollution control (L. Xiaohong et al., 2009).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word “Danger”. The hazard statements associated with it are H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYJACTJXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


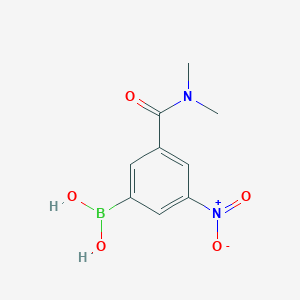


![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
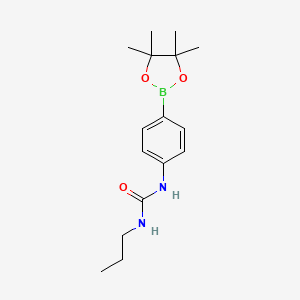
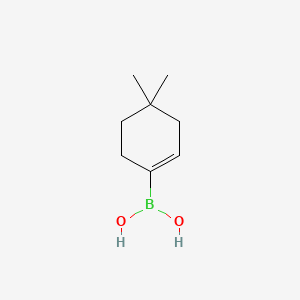
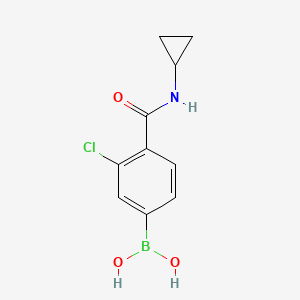
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)
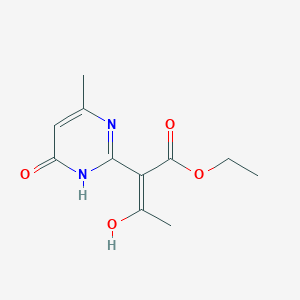
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)
![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)
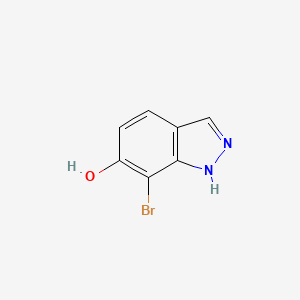
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)